3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound that features a bicyclic structure with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 6-methylpyrazine with a suitable bicyclic precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
- 3-[(6-Methylpyrazin-2-yl)oxy]pyridine
Uniqueness
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure and the presence of a pyrazine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound with potential biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyrazine with a bicyclic precursor under specific conditions that may include organic solvents and catalysts to enhance yield and purity . The compound has a molecular formula of C12H17N3O and a molecular weight of 219.28 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including receptors and enzymes. Preliminary studies suggest that it may modulate pathways involved in pain perception and inflammation, potentially acting as an analgesic or anti-inflammatory agent .
Pharmacological Studies
Recent research has indicated that compounds structurally related to this compound exhibit significant activity against certain targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is crucial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which enhances its anti-inflammatory effects .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of azabicyclic compounds can selectively inhibit NAAA, showing IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) . These findings suggest that modifications to the azabicyclic structure could lead to improved pharmacological profiles.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in reducing inflammation and pain. For instance, studies involving Sprague-Dawley rats have shown promising results in terms of bioavailability and therapeutic efficacy when administered orally .
Comparative Analysis
The unique bicyclic structure of this compound distinguishes it from similar compounds such as:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | Aromatic | Moderate anti-inflammatory |
3-[(6-Methylpyrazin-2-yl)oxy]pyridine | Heterocyclic | Variable analgesic effects |
This table highlights the distinctiveness of this compound in terms of its structural properties and biological activities.
Properties
IUPAC Name |
3-(6-methylpyrazin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-6-13-7-12(14-9)16-11-8-15-4-2-10(11)3-5-15/h6-7,10-11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHNYPZVWNXPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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